4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

This triazole-thiol features a specific N-4 ethyl and C-5 m-tolyl substitution, differentiating it from generic analogs. With moderate lipophilicity (XLogP3-AA=2.4) and a reactive thiol group, it is a versatile scaffold for antibacterial, agrochemical, and coordination chemistry research. Commercial availability at ≥95% purity ensures supply chain reliability.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 305337-12-6
Cat. No. B1596601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS305337-12-6
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=CC(=C2)C
InChIInChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15)
InChIKeyDWIGEOFJARIEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) - Compound Profile for Scientific Procurement


4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol [1]. The compound features a 1,2,4-triazole core with an ethyl group at the N-4 position and a 3-methylphenyl (m-tolyl) group at the C-5 position, along with a reactive thiol (-SH) group at the C-3 position [2]. This specific substitution pattern differentiates it from other 1,2,4-triazole-3-thiol analogs and positions it as a versatile intermediate for pharmaceutical development, agrochemical synthesis, and metal-organic framework construction.

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: Why In-Class Analogs Are Not Interchangeable


While many 1,2,4-triazole-3-thiol derivatives are commercially available, they are not functionally interchangeable due to profound differences in physicochemical properties and biological activity driven by substituent variations [1]. The specific combination of the N-4 ethyl group and C-5 m-tolyl moiety in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol imparts a unique electronic distribution, steric profile, and lipophilicity (XLogP3-AA = 2.4) that influences target binding, metabolic stability, and synthetic utility [2]. Literature on structurally similar 1,2,4-triazole-3-thiols demonstrates that even minor changes—such as replacing the ethyl group with a methyl or shifting the methyl substituent on the phenyl ring from the meta to the para position—can result in orders-of-magnitude differences in antimicrobial potency, cytotoxicity, and antioxidant activity [3]. Generic substitution without structural verification therefore introduces significant risk to experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol


Structural Differentiation: 3-Methylphenyl Substitution Pattern in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) is distinguished from its closest commercially available analogs by its specific substitution pattern. The target compound contains an N-4 ethyl group and a C-5 3-methylphenyl (m-tolyl) moiety, whereas the unsubstituted phenyl analog (4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 26131-61-3) lacks the methyl group, and the N-4 methyl analog (4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, CAS 333313-78-3) contains a methyl rather than an ethyl group at the N-4 position [1]. While no published head-to-head biological comparison exists for these specific compounds, literature on structurally related 1,2,4-triazole-3-thiol series demonstrates that such substituent variations profoundly influence biological activity. For example, in a study of 1,2,4-triazole-3-thiol derivatives, replacing a substituent with a 2,4-dichloro analog (compound B4) resulted in an IC50 value of 20.35 μM against MCF-7 cells compared to 12.06 μM for cisplatin, highlighting that even minor structural modifications within the class can alter potency by several-fold [2].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) exhibits a computed XLogP3-AA value of 2.4, indicating moderate lipophilicity, and contains one hydrogen bond donor and two hydrogen bond acceptors [1]. In comparison, the N-4 methyl analog (4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, CAS 333313-78-3) has a molecular weight of 205.28 g/mol and one fewer rotatable bond, which alters its conformational flexibility and solubility profile . The unsubstituted phenyl analog (4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 26131-61-3) has a molecular weight of 205.29 g/mol and lacks the methyl substituent on the phenyl ring, which reduces its lipophilicity and potential for hydrophobic interactions with target proteins . These physicochemical differences directly impact compound solubility, membrane permeability, and metabolic stability, which are critical parameters in lead optimization and in vivo studies.

Physicochemical Properties ADME Drug Design

Class-Level Antimicrobial Activity: Precedent for Substituted 1,2,4-Triazole-3-thiols as Potent Antibacterial Agents

While no direct antimicrobial data is publicly available for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6), class-level evidence from closely related 1,2,4-triazole-3-thiol derivatives supports its potential utility as an antibacterial scaffold. In a study by Kalhor et al., a series of novel 1,2,4-triazole-3-thiols bearing pyridyl units were synthesized and evaluated for antibacterial activity against a panel of five microbial strains (B. cereus, E. coli, P. aeruginosa, S. aureus, and E. faecalis). Several compounds (e.g., 7a, 4a, and 3a) exhibited significant antibacterial activity as measured by minimum inhibitory concentration (MIC) values [1]. More specifically, a bis-triazole derivative containing an ethyl substituent at the N-4 position—structurally analogous to the target compound—demonstrated marked activity against S. aureus with an MIC of 15.6 μg/mL, comparable to or exceeding the activity of the reference drug trimethoprim (MIC = 31.25 μg/mL) [2]. This class-level data demonstrates that 1,2,4-triazole-3-thiol derivatives with N-4 alkyl and C-5 aryl substituents possess inherent antibacterial properties that can be optimized through further structural elaboration.

Antimicrobial Antibacterial Drug Discovery

Commercial Availability and Purity Specification: 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) is commercially available from multiple reputable suppliers including Santa Cruz Biotechnology (catalog sc-277377; 1 g packaging at a list price of $226.00) and AKSci (catalog 9646AD; minimum purity specification of 95%) . In contrast, the N-4 methyl analog (4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, CAS 333313-78-3) is also available from AKSci with a 95% purity specification, but the unsubstituted phenyl analog (4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 26131-61-3) is sourced from different vendors, leading to variations in lead time, pricing, and quality control documentation . The established commercial supply chain and documented purity specifications for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol reduce procurement risk and enable reproducible experimental workflows.

Chemical Procurement Building Block Synthetic Intermediate

Recommended Application Scenarios for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Based on Evidence


Antibacterial Drug Discovery Scaffold

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) serves as a privileged scaffold for the development of novel antibacterial agents. Class-level evidence demonstrates that structurally analogous 1,2,4-triazole-3-thiol derivatives bearing N-4 alkyl and C-5 aryl substituents exhibit significant antibacterial activity, with MIC values as low as 15.6 μg/mL against S. aureus—a 2-fold improvement over the clinical comparator trimethoprim [1]. The compound's moderate lipophilicity (XLogP3-AA = 2.4) [2] and reactive thiol group provide multiple handles for further derivatization, enabling the synthesis of S-alkylated derivatives, Schiff bases, and metal complexes with potentially enhanced antimicrobial profiles. Researchers pursuing lead optimization programs targeting multidrug-resistant bacterial strains should prioritize this compound as a starting point for structure-activity relationship studies.

Synthetic Intermediate for Agrochemical Development

The 1,2,4-triazole-3-thiol core is a well-established pharmacophore in agrochemical research, with numerous commercial fungicides and herbicides containing this heterocyclic framework. 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) offers a unique substitution pattern—N-4 ethyl and C-5 m-tolyl—that distinguishes it from generic triazole building blocks [1]. Its moderate lipophilicity and favorable physicochemical properties make it an attractive intermediate for the synthesis of novel fungicidal or herbicidal candidates. The compound's commercial availability from multiple suppliers at ≥95% purity [2] ensures a reliable supply chain for iterative synthetic optimization. Agrochemical discovery teams seeking to explore chemical space around substituted 1,2,4-triazole-3-thiols should consider this compound as a key intermediate.

Metal-Organic Framework (MOF) and Coordination Chemistry Ligand

4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) possesses two nitrogen atoms in the triazole ring and a thiol (-SH) group, providing multiple coordination sites for transition metal ions. Triazole-thiol derivatives are known to form stable complexes with metals such as copper, zinc, and silver, which exhibit enhanced biological activity or catalytic properties. The specific substitution pattern of this compound—with an N-4 ethyl group and a C-5 m-tolyl moiety—imparts steric and electronic properties that influence metal binding affinity and complex geometry [1]. Researchers in coordination chemistry and materials science can utilize this compound to synthesize novel MOFs, coordination polymers, or discrete metal complexes for applications in catalysis, gas storage, or antimicrobial materials.

Chemical Biology Probe Development

The presence of a reactive thiol group in 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 305337-12-6) makes it amenable to conjugation with fluorophores, biotin, or affinity tags for chemical biology applications [1]. This compound can be employed as a scaffold for the synthesis of activity-based probes targeting cysteine proteases or other thiol-dependent enzymes. Its moderate lipophilicity (XLogP3-AA = 2.4) [2] balances cell permeability with aqueous solubility, facilitating use in cellular assays. Chemical biologists seeking to develop novel probes for target engagement studies or phenotypic screening should evaluate this compound as a versatile starting material.

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